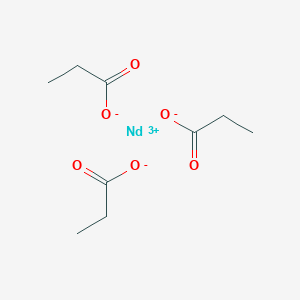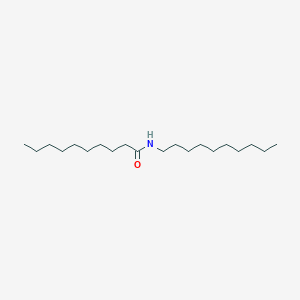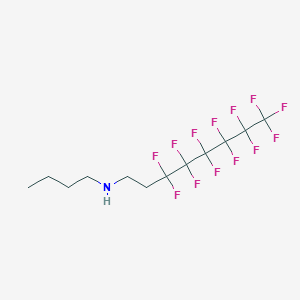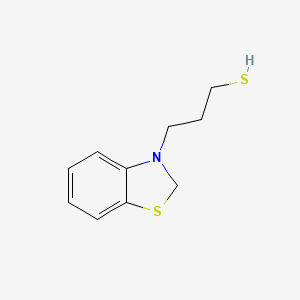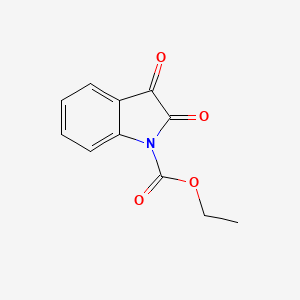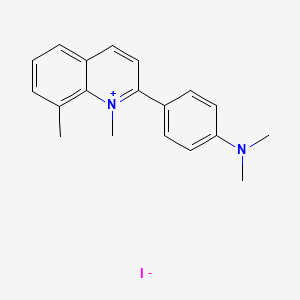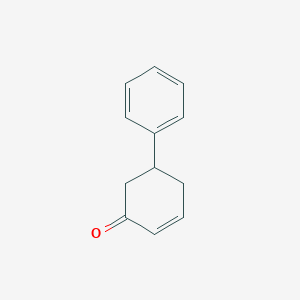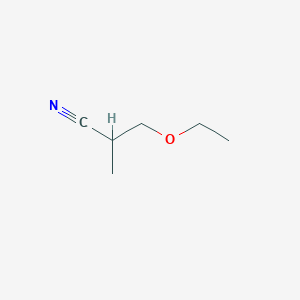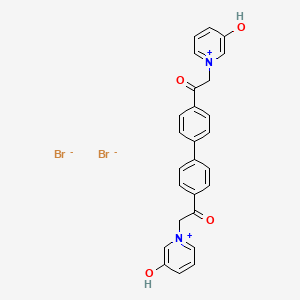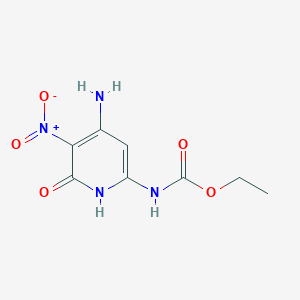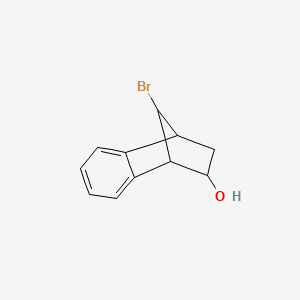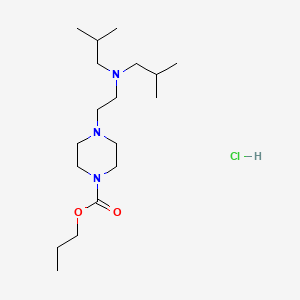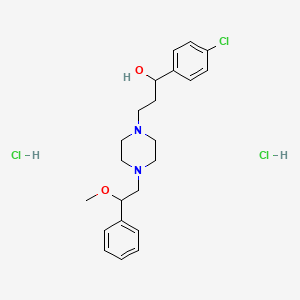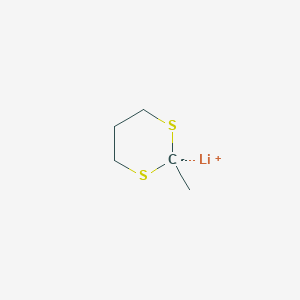
2-(Prop-2-en-1-yl)thiophene-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-2-en-1-yl)thiophene-3-thiol is a compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur Thiophene derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)thiophene-3-thiol typically involves the introduction of the prop-2-en-1-yl group to the thiophene ring. One common method is the reaction of 2-allylthiophene with thiolating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Prop-2-en-1-yl)thiophene-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-(Prop-2-en-1-yl)thiophene-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-(Prop-2-en-1-yl)thiophene-3-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-allylthiophene
- 3-thiophenethiol
- 2-(prop-2-en-1-yl)thiophene
Uniqueness
2-(Prop-2-en-1-yl)thiophene-3-thiol is unique due to the presence of both the prop-2-en-1-yl and thiol groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a combination of properties that make it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
33892-64-7 |
|---|---|
Formule moléculaire |
C7H8S2 |
Poids moléculaire |
156.3 g/mol |
Nom IUPAC |
2-prop-2-enylthiophene-3-thiol |
InChI |
InChI=1S/C7H8S2/c1-2-3-7-6(8)4-5-9-7/h2,4-5,8H,1,3H2 |
Clé InChI |
KGTUGKHGHYNWFA-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C=CS1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


